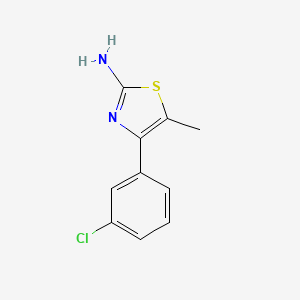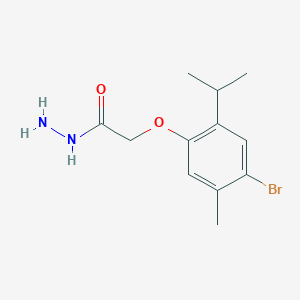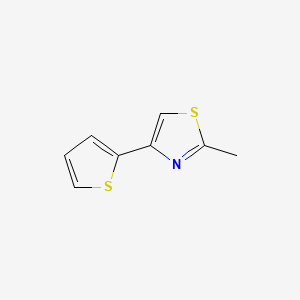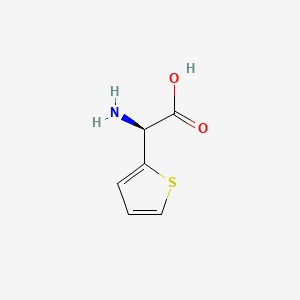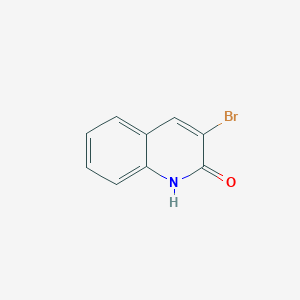
3-Bromoquinolin-2(1H)-one
概要
説明
3-Bromoquinolin-2(1H)-one is a chemical compound that belongs to the quinoline family, characterized by the presence of a bromine atom at the third position of the quinoline ring. This compound serves as a key intermediate in the synthesis of various heterocyclic compounds due to its reactive bromine atom, which can undergo further chemical transformations.
Synthesis Analysis
The synthesis of 3-Bromoquinolin-2(1H)-one derivatives has been explored through various methods. A notable approach involves a palladium-catalyzed ortho-C-H bond activation and intramolecular addition of N-C annulation to synthesize isoquinolin-1(2H)-ones, which can proceed smoothly with a range of α-bromo ketones to yield various derivatives in moderate to good yields . Another method includes a regioselective synthesis via a formal [4 + 2]-cycloaddition between N-aryliminium ion and 1-bromoalkynes, which can also be applied to diastereoselective synthesis of tetrahydroquinoline derivatives . Additionally, a bimetallic Pd/Cu-catalyzed C-H heteroarylation strategy has been employed to synthesize 3-(heteroaryl)quinolin-2(1H)-ones from 3-bromoquinolin-2(1H)-ones using various azoles .
Molecular Structure Analysis
The molecular structure of 3-Bromoquinolin-2(1H)-one derivatives has been studied using spectroscopic and computational techniques. These compounds are found to exist as the NH-4-oxo derivatives in solution and solid state, with their carbonyl nature corroborated by spectroscopic data comparison with N-methylated and O-methylated derivatives . The crystal structure of a related compound, 6-Bromo-2-chloro-3-butylquinazolin-4(3H)-one, crystallizes in the triclinic system and its packing is stabilized by hydrogen bonds and π-stacking interactions .
Chemical Reactions Analysis
3-Bromoquinolin-2(1H)-one undergoes various chemical reactions due to the presence of the reactive bromine atom. For instance, it can participate in intramolecular cyclization reactions to form 2-aryl-2,3-dihydroquinolin-4(1H)-ones . It can also be used in one-pot synthesis methods, such as the synthesis of 3-hydroxyquinolin-2(1H)-ones from N-phenylacetoacetamide via α-hydroxylation and intramolecular cyclization .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-Bromoquinolin-2(1H)-one derivatives are influenced by their molecular structure. The presence of the bromine atom imparts certain reactivity patterns that are useful in synthetic chemistry. The compound's properties are also affected by substituents on the quinoline ring, as seen in the synthesis of 3-Arylquinazoline-2,4(1H,3H)-dithiones from 2-bromophenyl isothiocyanates . The crystal structure analysis provides insights into the intermolecular interactions that can influence the compound's stability and reactivity .
科学的研究の応用
Structural Studies
The structures of 2-aryl-3-bromoquinolin-4(1H)-ones, related to 3-Bromoquinolin-2(1H)-one, have been extensively studied. Using techniques like NMR, IR, mass spectrometry, and X-ray crystallography, researchers have established these compounds as NH-4-oxo derivatives in both solution and solid states. The studies emphasize the carbonyl nature of these derivatives, further confirmed by spectroscopic data comparison with N-methylated and O-methylated derivatives (Mphahlele et al., 2002).
Antiangiogenic Effects
2-Aryl-3-bromoquinolin-4(1H)-ones have demonstrated significant antiangiogenic effects. They reduce endothelial cell numbers, indicating cytotoxicity at higher doses, and inhibit neovessel growth. This activity is linked to lower levels of proangiogenic factors like bFGF and VEGF/PlGF in cultures treated with these compounds, highlighting their potential in antiangiogenic therapies (Mabeta et al., 2009).
Catalytic Applications
3-Bromoquinolin-2(1H)-ones are valuable in catalytic processes. The palladium/copper-catalyzed C-H heteroarylation of these compounds with various azoles produces 3-(Heteroaryl)quinolin-2(1H)-ones efficiently, showcasing their utility in synthetic organic chemistry (Bruneau et al., 2014).
Ligand Synthesis and Complexation
3-Bromoquinolin-2(1H)-one derivatives have been synthesized and used for complexation reactions with metals like Ag(I), Pd(II), and Cu(II). These studies offer insights into the potential of these compounds in creating new metal complexes, which could be significant in fields like catalysis and material science (Rani et al., 2009).
Safety And Hazards
特性
IUPAC Name |
3-bromo-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-7-5-6-3-1-2-4-8(6)11-9(7)12/h1-5H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGARPHPERRYPRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90296258 | |
| Record name | 3-Bromoquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90296258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromoquinolin-2(1H)-one | |
CAS RN |
939-16-2 | |
| Record name | 939-16-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108495 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Bromoquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90296258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromoquinolin-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

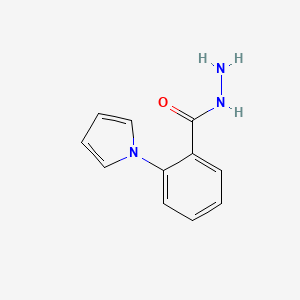
![1-[(2S,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B1331295.png)
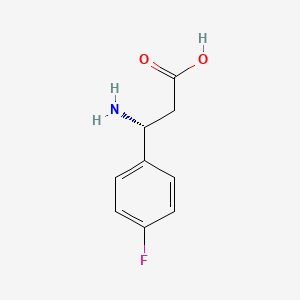
![2-[(1-Bromo-2-naphthyl)oxy]acetohydrazide](/img/structure/B1331304.png)
![Ethyl 3-aminobenzo[b]thiophene-2-carboxylate](/img/structure/B1331306.png)
